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Compound of Interest

Compound Name:
4'-Hydroxy-3',5'-

dimethylacetophenone

Cat. No.: B1580598 Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4'-Hydroxy-3',5'-dimethylacetophenone, a

versatile chemical intermediate. From its fundamental chemical identity to its role in the

synthesis of bioactive molecules, this document serves as a technical resource for

professionals in the fields of chemical synthesis and drug discovery. We will delve into its

nomenclature, physicochemical properties, detailed synthetic protocols, spectroscopic

characterization, and its applications as a key building block in medicinal chemistry.

Nomenclature and Chemical Identity
4'-Hydroxy-3',5'-dimethylacetophenone is an aromatic ketone that is structurally

characterized by an acetophenone core substituted with a hydroxyl group and two methyl

groups on the phenyl ring. Understanding its various synonyms and identifiers is crucial for

effective literature and database searches.

Systematic and Common Names: The most systematic name for this compound, according to

IUPAC nomenclature, is 1-(4-hydroxy-3,5-dimethylphenyl)ethanone[1]. However, it is frequently

referred to by several other names in chemical literature and commercial catalogs. These

synonyms include:

4'-Hydroxy-3',5'-dimethylacetophenone[1]
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3',5'-Dimethyl-4'-hydroxyacetophenone[2]

4-Acetyl-2,6-dimethylphenol[2]

Ethanone, 1-(4-hydroxy-3,5-dimethylphenyl)-[1]

A clear understanding of these synonyms is essential for navigating the chemical landscape

and ensuring accurate communication in a research and development setting.

Chemical Identifiers: For unambiguous identification, a set of unique identifiers is assigned to

this compound. These are indispensable for database searches, procurement, and regulatory

documentation.

Identifier Value Source

CAS Number 5325-04-2 [1][2]

Molecular Formula C₁₀H₁₂O₂ [1]

Molecular Weight 164.20 g/mol [1][2]

InChIKey
MUWPKXVVEOGKNO-

UHFFFAOYSA-N
[2]

SMILES CC(=O)c1cc(C)c(O)c(C)c1 [2]

Physicochemical and Safety Data
A thorough understanding of the physicochemical properties of 4'-Hydroxy-3',5'-
dimethylacetophenone is fundamental to its handling, storage, and application in synthetic

chemistry.

Key Physicochemical Properties:
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Property Value Source

Appearance
White to light beige crystalline

powder
[3]

Melting Point 151-155 °C [2]

Assay ≥97% [2]

Safety and Handling: As with any chemical reagent, proper safety precautions must be

observed when handling 4'-Hydroxy-3',5'-dimethylacetophenone. The compound is

classified with the following GHS hazard statements:

H315: Causes skin irritation[1]

H319: Causes serious eye irritation[1]

H335: May cause respiratory irritation[1]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to

avoid inhalation of dust.

Synthesis of 4'-Hydroxy-3',5'-dimethylacetophenone
The synthesis of hydroxyaryl ketones is a cornerstone of organic chemistry, with several named

reactions being applicable. The Fries rearrangement is a particularly relevant and widely used

method for the preparation of compounds like 4'-Hydroxy-3',5'-dimethylacetophenone.

The Fries Rearrangement: A Mechanistic Overview
The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl

ketone through the action of a Lewis acid catalyst[4]. The reaction involves the migration of an

acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para

isomers[4]. The regioselectivity of the reaction is influenced by factors such as temperature and

solvent polarity. Lower temperatures generally favor the formation of the para product, which is

often the thermodynamically more stable isomer[4].
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The generally accepted mechanism proceeds through the formation of an acylium ion

intermediate after the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the

ester. This is followed by an electrophilic aromatic substitution reaction where the acylium ion

attacks the electron-rich aromatic ring.

Step 1: Lewis Acid Coordination
Step 2: Acylium Ion Formation

Step 3: Electrophilic Attack Step 4: Rearomatization & Hydrolysis

Phenolic Ester

Coordinated Complex

+ AlCl₃

AlCl₃
Acylium Ion IntermediateRearrangement

Aluminum Phenoxide

Sigma Complex

Intramolecular Attack (para)

Product-Lewis Acid ComplexDeprotonation Hydroxy Aryl Ketone
Aqueous Workup (H₃O⁺)

Click to download full resolution via product page

Caption: Generalized mechanism of the Fries Rearrangement.

Experimental Protocol: Synthesis via Fries
Rearrangement
This protocol is adapted from a reported synthesis of a structurally similar compound, (4-

hydroxy-3,5-dimethylphenyl)(phenyl)methanone, and is expected to yield the desired product

with minor optimization[5]. The starting material for this synthesis is 2,6-dimethylphenyl acetate,

which can be readily prepared from the acetylation of 2,6-dimethylphenol.

Materials and Reagents:

2,6-Dimethylphenyl acetate

Anhydrous aluminum chloride (AlCl₃)

6 M Hydrochloric acid (HCl)

Ice
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Ethanol (for recrystallization)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium

chloride drying tube, combine 2,6-dimethylphenyl acetate (1 equivalent) and anhydrous

aluminum chloride (2 equivalents).

Heating: Heat the reaction mixture in an oil bath to 150-170 °C for 2-3 hours. The reaction

should be conducted under anhydrous conditions to prevent the decomposition of the Lewis

acid catalyst.

Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

Carefully and slowly quench the reaction by adding the mixture to a beaker containing

crushed ice and 6 M HCl. This step is highly exothermic and should be performed with

caution in a fume hood.

Isolation: Stir the quenched mixture for 2-3 hours to ensure complete hydrolysis of the

aluminum complexes. The solid product will precipitate out of the solution.

Purification: Collect the crude product by vacuum filtration and wash it with cold water.

Recrystallize the solid from ethanol to obtain the purified 4'-Hydroxy-3',5'-
dimethylacetophenone as colorless crystals[5].

Self-Validation and Optimization: The progress of the reaction can be monitored by Thin-Layer

Chromatography (TLC) to determine the optimal reaction time. The identity and purity of the

final product should be confirmed by melting point determination and spectroscopic analysis

(NMR, IR, and MS), comparing the obtained data with established values.

Spectroscopic Analysis
Spectroscopic data is essential for the unambiguous confirmation of the chemical structure of

4'-Hydroxy-3',5'-dimethylacetophenone.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the

different types of protons in the molecule. The expected chemical shifts (in ppm) are:
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A singlet for the phenolic hydroxyl proton (-OH).

A singlet for the two aromatic protons.

A singlet for the six protons of the two methyl groups on the aromatic ring.

A singlet for the three protons of the acetyl methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique

carbon atom in the molecule, providing further structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands

corresponding to the functional groups present in the molecule:

A broad band for the O-H stretching of the phenolic hydroxyl group.

A strong, sharp band for the C=O stretching of the ketone.

Bands corresponding to C-H stretching and C=C stretching in the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding

to the molecular weight of the compound (164.20 g/mol ), confirming its elemental composition.

Applications in Drug Discovery and Development
Hydroxyacetophenones are valuable intermediates in the synthesis of a wide range of

biologically active compounds[6]. The structural motif of 4'-Hydroxy-3',5'-
dimethylacetophenone, particularly the 2,6-dimethylphenol core, is found in several

pharmaceutical agents.

Precursor to Antiarrhythmic Drug Analogs
One of the most notable applications of the 2,6-dimethylphenol scaffold is in the synthesis of

the Class I antiarrhythmic drug, Mexiletine [1-(2,6-dimethylphenoxy)propan-2-amine][7].

Mexiletine functions by blocking voltage-gated sodium channels in the heart, thereby treating

certain types of irregular heartbeats[8].
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4'-Hydroxy-3',5'-dimethylacetophenone serves as a key precursor for the synthesis of

hydroxylated analogs of mexiletine, such as parahydroxymexiletine (pHM), which is 4-(2-

aminopropoxy)-3,5-dimethylphenol[9]. The synthesis of such analogs is crucial for studying

structure-activity relationships (SAR) and developing new chemical entities with improved

potency, selectivity, and pharmacokinetic profiles[10][11].

4'-Hydroxy-3',5'-
dimethylacetophenone

Alkylation with
1-bromo-2-chloropropane

Step 1 Nucleophilic Substitution
with Azide (NaN₃)

Step 2 Reduction of Azide
and Ketone

Step 3 parahydroxymexiletine (pHM)
(Mexiletine Analog)

Step 4 Voltage-Gated
Sodium Channel (Nav1.5)

Blocks Modulation of
Cardiac Action Potential

Regulates

Click to download full resolution via product page

Caption: Synthetic pathway from 4'-Hydroxy-3',5'-dimethylacetophenone to a Mexiletine

analog and its biological target.

Synthesis of Chromone Derivatives
Hydroxyacetophenones are also key starting materials for the synthesis of chromones (1-

benzopyran-4-ones)[12]. Chromone derivatives are a class of heterocyclic compounds that

exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and

anticancer properties[12]. The synthesis typically involves a condensation reaction between a

hydroxyacetophenone and a suitable carbonyl compound, followed by cyclization. The use of

4'-Hydroxy-3',5'-dimethylacetophenone allows for the introduction of the 3,5-dimethylphenyl

moiety into the chromone scaffold, enabling the exploration of novel bioactive compounds.

Conclusion
4'-Hydroxy-3',5'-dimethylacetophenone is a chemical compound with a well-defined identity

and a range of applications that make it highly valuable to the scientific community. Its

synthesis, primarily through the Fries rearrangement, is well-established, and its structure can

be unequivocally confirmed through modern spectroscopic techniques. As a precursor to

important pharmacophores, such as those found in sodium channel blockers and chromone

derivatives, it continues to be a relevant building block in the ongoing quest for novel

therapeutics. This guide has provided a technical foundation for understanding and utilizing this

versatile intermediate in a research and drug development context.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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